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Compound of Interest

Compound Name: GSK931145

Cat. No.: B10773678 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

the PET radiotracer [11C]GSK931145. The information is designed to address common issues

encountered during radiolabeling, purification, and handling of this tracer.

Frequently Asked Questions (FAQs)
Q1: What is the general method for the radiosynthesis of [11C]GSK931145?

A1: The radiosynthesis of [11C]GSK931145 is typically achieved through the N-methylation of

its corresponding desmethyl precursor. This reaction utilizes either [11C]methyl iodide

([11C]CH3I) or the more reactive [11C]methyl triflate ([11C]CH3OTf) as the methylating agent.

The reaction is followed by purification using high-performance liquid chromatography (HPLC).

Q2: What are the typical quality control specifications for [11C]GSK931145?

A2: For clinical use, [11C]GSK931145 should meet the specifications outlined in the table

below. These are based on generally accepted criteria for PET radiopharmaceuticals.

Q3: What is the in vivo stability of [11C]GSK931145?

A3: In vivo studies have shown that [11C]GSK931145 undergoes metabolic degradation. In

pigs, approximately 75% of the tracer is metabolized by 60 minutes post-injection.[1] In
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humans, about 60% of the radioligand remains intact in arterial plasma one hour after injection.

[1]

Q4: What are the primary routes of clearance for [11C]GSK931145?

A4: The principal route of clearance for [11C]GSK931145 and its metabolites is intestinal, with

no significant urinary excretion observed.[2] The liver shows the highest initial uptake of

radioactivity.[2]

Troubleshooting Guide
This guide addresses common problems that may be encountered during the synthesis and

handling of [11C]GSK931145.
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Problem Potential Cause(s) Recommended Solution(s)

Low Radiochemical Yield

(RCY)

1. Inefficient trapping of

[11C]methylating agent: The

gaseous [11C]CH3I or

[11C]CH3OTf may not be

efficiently trapped in the

reaction vessel. 2. Suboptimal

reaction conditions: Incorrect

temperature, reaction time, or

basicity can lead to poor

conversion. 3. Degradation of

precursor: The desmethyl

precursor may be unstable

under the reaction conditions.

4. Low specific activity of

[11C]CO2: Contamination with

carrier (non-radioactive) CO2

will reduce the specific activity

of the final product.

1. Optimize trapping: Ensure

the reaction vessel is properly

cooled and that the gas flow

rate is optimized for efficient

trapping. 2. Optimize reaction

conditions: Systematically vary

the temperature (e.g., room

temperature to 100°C),

reaction time (e.g., 1-10

minutes), and the amount and

type of base (e.g., NaOH,

K2CO3, or an organic base).

The use of the more reactive

[11C]CH3OTf may improve

yields, especially for less

reactive precursors. 3. Verify

precursor quality: Ensure the

precursor is pure and has

been stored correctly. 4. Check

cyclotron target performance:

Ensure the cyclotron target is

performing optimally to

produce high specific activity

[11C]CO2.

Low Radiochemical Purity

(RCP)

1. Incomplete reaction: The

radiolabeling reaction may not

have gone to completion,

leaving unreacted

[11C]methylating agent. 2.

Formation of side products:

Besides the desired N-

methylation, other side

reactions may occur. 3.

Radiolysis: The high

radioactivity can cause the

1. Optimize reaction time and

temperature: Ensure sufficient

time and an appropriate

temperature for the reaction to

complete. 2. Optimize HPLC

purification: Adjust the mobile

phase composition, flow rate,

and column type to achieve

better separation of the

desired product from

impurities. 3. Minimize
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labeled compound to break

down, a process known as

radiolysis.

synthesis time and add

stabilizers: Work quickly to

minimize the time the product

is exposed to high levels of

radioactivity. Add a radical

scavenger, such as ethanol

(0.1-0.5%) or ascorbic acid, to

the final formulation to quench

free radicals and prevent

further degradation.

Poor In Vitro Stability in Final

Formulation

1. Radiolysis: The primary

cause of degradation after

synthesis is radiolysis, where

the emitted radiation creates

reactive species in the

aqueous solution that degrade

the radiotracer. 2. pH of the

formulation: The stability of the

molecule may be pH-

dependent.

1. Add stabilizers: Include a

small amount of a radical

scavenger like ethanol or

ascorbic acid in the final

formulation vial before

collecting the purified product.

2. Control pH: Ensure the final

formulation is buffered to a

physiologically compatible and

stable pH, typically around 7.4.

Variable Specific Activity

1. Contamination with

atmospheric CO2: The

introduction of non-radioactive

CO2 during the production of

[11C]CO2 will lower the

specific activity. 2.

Contamination from reagents

or synthesis module: "Cold"

(non-radioactive) methyl

sources can be introduced

from reagents or tubing in the

synthesis module.

1. Ensure a closed system:

Maintain a sealed and inert

gas (e.g., nitrogen)

atmosphere during the

trapping of [11C]CO2. 2. Use

high-purity reagents and clean

equipment: Ensure all

reagents are of high purity and

that the synthesis module is

thoroughly cleaned between

runs to remove any potential

sources of carrier

contamination.

Quantitative Data Summary
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Parameter Reported Value Reference

Radiochemical Purity >99% [1][3][4]

Specific Activity >39 GBq/μmol (>1.05 Ci/μmol) [1][3][4]

In Vivo Stability (Pigs, 60 min

p.i.)
~25% intact [1]

In Vivo Stability (Humans, 1 hr

p.i.)

60 ± 8% intact in arterial

plasma
[1]

Experimental Protocols
General Radiosynthesis of [11C]GSK931145
The following is a generalized protocol based on published information for the synthesis of

[11C]GSK931145. Specific parameters may require optimization based on the synthesis

module and local setup.

Production of [11C]Methylating Agent:

[11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a gas target.

[11C]CO2 is converted to [11C]CH3I, typically via a gas-phase reaction involving reduction

to [11C]CH4 followed by iodination, or a wet-chemistry method.

To produce the more reactive [11C]CH3OTf, the [11C]CH3I is passed over a heated silver

triflate column.

Radiolabeling Reaction:

The desmethyl precursor of GSK931145 (typically 0.5-1.0 mg) is dissolved in a suitable

solvent (e.g., DMF, DMSO).

A base (e.g., NaOH, K2CO3) is added to deprotonate the nitrogen atom of the amide.

The gaseous [11C]CH3I or [11C]CH3OTf is trapped in the reaction mixture at an

optimized temperature (often elevated to increase reaction rate).
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The reaction is allowed to proceed for a short period (typically 2-5 minutes).

Purification:

The reaction mixture is quenched and injected onto a semi-preparative HPLC system.

The fraction containing [11C]GSK931145 is collected.

Formulation:

The collected HPLC fraction is typically diluted with a sterile aqueous solution, and the

organic solvent is removed by solid-phase extraction (e.g., using a C18 Sep-Pak

cartridge).

The final product is eluted from the cartridge with a small amount of ethanol and then

diluted with sterile saline for injection.

The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Visualizations
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Radiolysis Process
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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